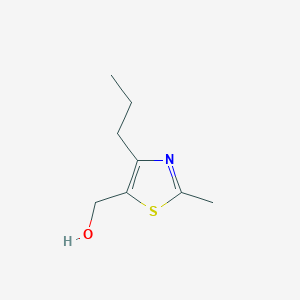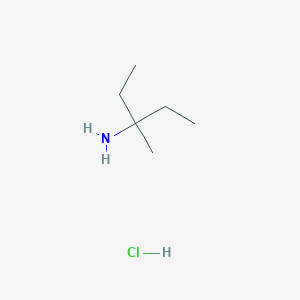
(2-Methyl-4-propylthiazol-5-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“(2-Methyl-4-propylthiazol-5-yl)methanol” is a chemical compound with the molecular formula C8H13NOS and a molecular weight of 171.26 . It is also known by other synonyms such as “5-Thiazolemethanol, 2-methyl-4-propyl-” and "(2-methyl-4-propyl-1,3-thiazol-5-yl)methanol" .
Molecular Structure Analysis
The molecular structure of “this compound” consists of 8 carbon atoms, 13 hydrogen atoms, 1 nitrogen atom, 1 oxygen atom, and 1 sulfur atom .Physical And Chemical Properties Analysis
“this compound” has a density of 1.1±0.1 g/cm3 . The boiling point is 278.6±25.0 °C at 760 mmHg . Unfortunately, the melting point is not available .Scientific Research Applications
Methanol Synthesis and Applications
Methanol, a simple alcohol with various industrial applications, has been studied extensively. Research highlights methanol's role as a building block in synthesizing complex chemical structures and as a clean-burning fuel due to its high octane number. The conversion of CO2 to methanol is especially noted for its potential in reducing CO2 emissions and serving as an energy carrier for hydrogen storage (Dalena et al., 2018). This underscores the versatility and environmental benefits of methanol in scientific applications.
Catalytic Reactions and Hydrogen Transfer
Methanol is also utilized as a hydrogen source and C1 synthon in various catalytic reactions. A study reports a clean and cost-competitive method for selective N-methylation of amines using methanol, demonstrating methanol's significant role in organic synthesis and energy technologies (Sarki et al., 2021). This highlights the effective utilization of methanol in synthesizing pharmaceutical agents and key intermediates, further emphasizing its value in chemical synthesis.
Molecular Aggregation Studies
The solvent effects on molecular aggregation have been explored in compounds related to "(2-Methyl-4-propylthiazol-5-yl)methanol." Research on thiadiazol derivatives in various solvents, including methanol, reveals insights into molecular organization and aggregation processes (Matwijczuk et al., 2016). These studies are crucial for understanding the interaction of molecules in different environments, which can be applied to drug formulation and material science.
Properties
IUPAC Name |
(2-methyl-4-propyl-1,3-thiazol-5-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NOS/c1-3-4-7-8(5-10)11-6(2)9-7/h10H,3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLMXQVIXPYPMON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(SC(=N1)C)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[4-oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] (E)-3-(1,3-benzodioxol-5-yl)prop-2-enoate](/img/structure/B2647843.png)

![3-[(2-Ethylpiperidin-1-yl)carbonyl]-1-(2-fluoroethyl)-1H-pyrazol-4-amine](/img/structure/B2647847.png)
![4-morpholin-4-ylsulfonyl-N-[2-[4-[4-[4-[(4-morpholin-4-ylsulfonylbenzoyl)amino]-1,3-thiazol-2-yl]phenoxy]phenyl]-1,3-thiazol-4-yl]benzamide](/img/structure/B2647848.png)
![2-[[4-(4,5-Dichloroimidazol-1-yl)anilino]methylidene]propanedinitrile](/img/structure/B2647851.png)








![4-Methyl-2-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)-6-(pyrrolidin-1-yl)pyrimidine](/img/structure/B2647866.png)
